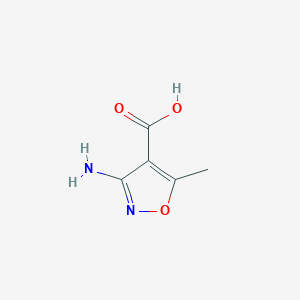
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions . These methods are often chosen for their efficiency and the ability to produce high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Manganese dioxide, CuBr2/DBU, and bromotrichloromethane are commonly used.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Reagents such as phosphine, acyl chloride, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can have significant biological activities .
Applications De Recherche Scientifique
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share a similar structure but differ in the substitution pattern on the oxazole ring.
5-Methylisoxazole-3-carboxylic acid: This compound has a similar core structure but lacks the amino group.
2-Amino-4-methylthiazole-5-carboxylic acid: This compound is structurally similar but contains a sulfur atom instead of oxygen.
Uniqueness
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H6N2O3 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-amino-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H2,6,7)(H,8,9) |
Clé InChI |
PPQXLXMTMKUZKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















